伪人参皂苷RT1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

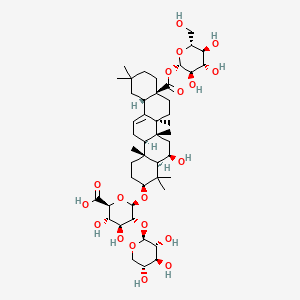

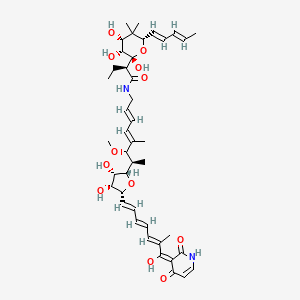

PseudoginsenosideRT1 is a useful research compound. Its molecular formula is C47H74O19 and its molecular weight is 943.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality PseudoginsenosideRT1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PseudoginsenosideRT1 including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

神经保护作用: 伪人参皂苷-F11 (PF11) 已显示出保护甲基苯丙胺诱导的神经毒性的有效性,表明有潜力治疗与物质滥用相关的疾病 (Wu 等,2003)。此外,还发现它对人肺癌细胞具有抗氧化应激的保护作用 (Qi 等,2019),并且可以减轻阿尔茨海默病模型中的认知功能障碍和 tau 蛋白磷酸化 (Zhu 等,2020)。PF11 还表现出抗帕金森病特性 (Wang 等,2013)。

心脏保护特性: 研究表明,伪人参皂苷的衍生物,如 ocotillol,可能对心肌损伤具有心脏保护作用 (Yu 等,2007)。人参皂苷 Rb1 是另一种衍生物,已显示出可以保护心肌缺血和再灌注损伤 (Wang 等,2008)。

对免疫反应和炎症的影响: PF11 可以调节中性粒细胞和巨噬细胞的极化,表明有潜力治疗脑缺血 (Hou 等,2020)。它还对小胶质细胞表现出抗神经炎症作用,这可能对神经退行性疾病具有重要意义 (Wang 等,2014)。

中风康复的治疗潜力: PF11 已显示出改善中风后长期神经损伤和促进神经生成的希望,表明有潜力用于慢性中风康复 (Yuan 等,2019)。

其他治疗应用: PF11 已显示出在血栓栓塞性中风模型中减少脑梗塞体积的功效 (Gao 等,2021),减轻急性肺损伤 (Wang 等,2019),并改善顺铂诱导的肾毒性 (Wang 等,2014)。

属性

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,5R,6aR,6bS,8aS,12aS,14aR,14bR)-5-hydroxy-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H74O19/c1-42(2)12-14-47(41(60)66-39-33(57)29(53)28(52)24(18-48)62-39)15-13-45(6)20(21(47)16-42)8-9-25-44(5)11-10-26(43(3,4)36(44)22(49)17-46(25,45)7)63-40-35(31(55)30(54)34(64-40)37(58)59)65-38-32(56)27(51)23(50)19-61-38/h8,21-36,38-40,48-57H,9-19H2,1-7H3,(H,58,59)/t21-,22+,23+,24+,25+,26-,27-,28+,29-,30-,31-,32+,33+,34-,35+,36-,38-,39-,40+,44+,45+,46+,47-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRMGZSJJYGYRG-NTNLGEHXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(CO7)O)O)O)C)O)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1[C@@H](C[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H74O19 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

943.1 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolynyl)sulfonyl]homopiperazine](/img/structure/B8209608.png)

![[(1S,4S,5R,6R,9R,10R,12R,14R)-4-benzoyloxy-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl]methyl benzoate](/img/structure/B8209626.png)

![methyl 2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate](/img/structure/B8209641.png)

![(1S,2S,4S,7S,8S)-6-ethyl-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one](/img/structure/B8209642.png)

![N-[(1R)-1-[4-[(2,4-Dimethoxyphenyl)methyl]-5-(2-phenyylethyl)-4H-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)ethyl]-2-pyridinecarboxamide](/img/structure/B8209665.png)